molecular formula C8H9NO B13813014 (8aR)-6,8a-dihydro-3H-indolizin-5-one

(8aR)-6,8a-dihydro-3H-indolizin-5-one

Cat. No.: B13813014
M. Wt: 135.16 g/mol
InChI Key: UQZANANSZTVBKA-SSDOTTSWSA-N
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Description

(8aR)-6,8a-dihydro-3H-indolizin-5-one: is a heterocyclic compound with a unique structure that includes an indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-6,8a-dihydro-3H-indolizin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the indolizine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (8aR)-6,8a-dihydro-3H-indolizin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce different substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indolizidinone derivatives, while reduction can yield dihydro derivatives .

Mechanism of Action

The mechanism of action of (8aR)-6,8a-dihydro-3H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

  • (8R,8aS)-8-hydroxy-5-indolizidinone
  • (8R,8aR)-8-hydroxy-5-indolizidinone
  • (3aS,8aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one

Uniqueness: (8aR)-6,8a-dihydro-3H-indolizin-5-one is unique due to its specific stereochemistry and the presence of the indolizine core. This structure provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(8aR)-6,8a-dihydro-3H-indolizin-5-one

InChI

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

UQZANANSZTVBKA-SSDOTTSWSA-N

Isomeric SMILES

C1C=C[C@@H]2C=CCN2C1=O

Canonical SMILES

C1C=CC2C=CCN2C1=O

Origin of Product

United States

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